Allyl-ethyl-phenyl-amine
Description
Significance of N-Allyl-N-Ethylaniline in Contemporary Organic Synthesis
Within the family of substituted allyl amines, N-Allyl-N-ethylaniline stands out as a critical building block in the toolkit of modern organic synthesis. Its molecular framework, featuring an aniline (B41778) core with both an ethyl and an allyl substituent on the nitrogen atom, facilitates a broad spectrum of chemical transformations. This versatility positions it as a key intermediate in the manufacturing of pharmaceuticals, dyes, and other specialized chemicals. google.com The incorporated allyl group is particularly useful, enabling participation in powerful synthetic reactions like olefin metathesis, a key strategy for constructing cyclic molecules. tandfonline.com Concurrently, the aniline portion of the molecule can be readily functionalized through electrophilic aromatic substitution, offering additional avenues for synthetic diversification.
A significant focus of current research is the creation of highly efficient catalytic systems for producing N-substituted anilines, including N-Allyl-N-ethylaniline. Contemporary synthetic approaches are increasingly geared towards the use of earth-abundant and non-precious metal catalysts, such as those derived from nickel, to carry out these chemical changes under gentler and more environmentally friendly conditions. researchgate.net The ability to selectively synthesize mono-allylated anilines is of paramount importance, and a variety of sophisticated catalytic systems have been engineered to achieve this outcome with high precision. nih.gov
Historical Context of N-Allylation of Anilines
The N-alkylation of anilines, which includes the specific process of N-allylation, is a foundational reaction with a rich history in the field of organic chemistry. wikipedia.org Historically, these reactions were typically performed by reacting anilines with allyl halides, like allyl bromide, often requiring a base to neutralize the acid generated during the reaction. tandfonline.com These early methodologies were often hampered by the need for harsh reaction conditions, the use of costly or hazardous materials, and frequently yielded an difficult-to-separate mixture of both mono- and di-allylated products. tandfonline.com
Over time, remarkable progress has been made to address these challenges. The advent of transition-metal catalysis, initially with palladium and platinum, and more recently with nickel and copper, has transformed the N-allylation of anilines. researchgate.netresearchgate.netacs.org These advanced catalytic methods frequently permit the direct utilization of less reactive allyl sources, such as allyl alcohols, which advantageously produce only water as a byproduct, a principle central to green chemistry. nih.govorganic-chemistry.org The design and application of specialized ligands have further enhanced the selectivity and efficiency of these reactions, empowering chemists to synthesize specific N-allyl aniline derivatives with exceptional control. acs.org As an example of innovative approaches, hydrotalcites have been successfully used as mild and recyclable catalysts for the N,N-diallylation of anilines under ambient temperature conditions. tandfonline.com
Scope and Future Directions in Allyl-Ethyl-Phenyl-Amine Research
The scientific inquiry into N-Allyl-N-ethylaniline and its chemical relatives is a dynamic and expanding field, with several promising avenues for future exploration. A primary objective is the creation of more sustainable and atom-economical synthetic protocols. This includes the investigation of visible-light-induced reactions, which can often be conducted under mild, metal-free conditions, offering a greener alternative to traditional methods. rsc.org The pursuit of novel catalysts, encompassing metal-organic frameworks (MOFs) and other heterogeneous systems, is aimed at enhancing catalyst recyclability and minimizing chemical waste. researchgate.netrsc.org
Another exciting frontier is the integration of N-Allyl-N-ethylaniline into more sophisticated synthetic strategies, such as multi-component reactions that allow for the formation of several chemical bonds in a single, efficient step. rsc.org The distinct reactivity of the allyl group can be strategically leveraged in cascade reactions to rapidly construct intricate molecular frameworks. researchgate.net Furthermore, there is a burgeoning interest in the asymmetric synthesis of chiral allyl amines, which are highly prized for their role in the preparation of enantiomerically pure pharmaceutical compounds. organic-chemistry.orgacs.org In-depth mechanistic studies, increasingly supported by computational chemistry, will continue to be indispensable for elucidating and optimizing these synthetic transformations. Such fundamental understanding will undoubtedly unlock new applications for N-Allyl-N-ethylaniline in the realms of materials science and medicinal chemistry. mdpi.com
Compound Data
| Compound Name | Synonym(s) |
| This compound | N-Allyl-N-ethylaniline |
| Aniline | Benzenamine |
| Allyl bromide | 3-Bromoprop-1-ene |
| Allyl alcohol | Prop-2-en-1-ol |
| N-Allylaniline | N-(prop-2-en-1-yl)aniline |
| N,N-diallylaniline | N,N-di(prop-2-en-1-yl)aniline |
| N-methylaniline | |
| N,N-dimethylaniline | |
| N-benzyl-N-ethylaniline | |
| Allyl chloride | 3-Chloroprop-1-ene |
| Crotyl alcohol | But-2-en-1-ol |
| 4-chloro-2-methylaniline | |
| 4-Nitroaniline | |
| Toluene | |
| Nitrobenzene (B124822) | |
| N-methyl-N-prop-2-enylaniline | N-Allyl-N-methylaniline |
| Benzyl alcohol |
Physicochemical Properties of N-Allyl-N-ethylaniline
| Property | Value |
| CAS Number | 16078-91-4 chemsrc.com |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Boiling Point | 225-227 °C |
| Density | 0.945 g/mL |
Note: Some physical properties are estimated or obtained from closely related compounds due to limited direct data for N-Allyl-N-ethylaniline.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C11H15N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
MWNQAKPDKVXMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations Involving Allyl Ethyl Phenyl Amine
Oxidative Functionalization Pathways
The presence of the tertiary amine and the allyl group in Allyl-ethyl-phenyl-amine makes it susceptible to various oxidative transformations. These reactions often proceed through pathways involving the formation of reactive intermediates, leading to a variety of functionalized products.
The oxidative α-cyanation of tertiary amines is a significant C-H functionalization reaction. In the context of allylamines, this reaction can be followed by further transformations. Iron-catalyzed oxidative α-cyanations of tertiary allylamines in the allylic position, when carried out in the presence of alcohols, can lead to a sequential anti-Markovnikov hydroalkoxylation. This process generates 2-amino-4-alkoxybutanenitriles from the reaction of the allylamine (B125299), a cyanide source, and an alcohol.
The plausible mechanism for the iron-catalyzed oxidative α-cyanation of tertiary amines involves the formation of an iminium ion intermediate. An iron(II) catalyst reacts with an oxidant like tert-butylhydroperoxide to form a reactive oxo-iron(IV) species. This species then abstracts a hydrogen atom from the carbon α to the nitrogen of the tertiary amine, leading to the formation of an iminium ion. The subsequent nucleophilic attack of a cyanide anion on the iminium ion yields the α-aminonitrile product. researchgate.netresearchgate.netrsc.org An electrochemical approach has also been developed for the α-cyanation of tertiary amines using azobisisobutyronitrile (AIBN) as a cheap cyanide source. rsc.org
While not specifically detailed for this compound, the general mechanism for the oxidative α-cyanation of tertiary amines provides a framework for understanding this transformation. The reaction conditions for such transformations are typically mild, often occurring at room temperature. rsc.org
The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While the classical Michael addition involves carbon nucleophiles, the concept can be extended to heteroatom nucleophiles in what are termed oxa-Michael and aza-Michael reactions. wikipedia.org
In the context of oxidative processes involving this compound, a Michael-type addition could play a role if the allyl group is first oxidized to an α,β-unsaturated system. For instance, oxidation of the allylic position could generate an enone or enal moiety, which would then be susceptible to a 1,4-nucleophilic attack.
Research on the Michael addition of N,N-dialkylanilines to nitrostyrenes has been explored, demonstrating that the aromatic ring can act as a nucleophile in a Friedel-Crafts-type Michael addition. researchgate.net This, however, involves the aromatic ring and not a process initiated by the oxidation of the allyl group of this compound. The mechanism of a true Michael addition in an oxidative process of this compound would likely involve the initial formation of an α,β-unsaturated iminium ion, which would then act as a Michael acceptor.
The mechanism of a Michael addition generally proceeds in three steps:
Formation of a nucleophile (enolate or other nucleophile) by a base.
Conjugate addition of the nucleophile to the α,β-unsaturated system.
Protonation of the resulting enolate to give the final product. adichemistry.com
Table 1: Key Steps in a Michael-Type Addition Mechanism
| Step | Description |
| 1. Nucleophile Formation | A base abstracts a proton to form a resonance-stabilized nucleophile (e.g., an enolate). |
| 2. Conjugate Addition | The nucleophile attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). |
| 3. Protonation | The resulting intermediate is protonated to yield the final Michael adduct. |
The oxidative degradation of amines is a complex process that can lead to a variety of products. The initial step in the oxidation of tertiary amines is often the formation of an iminium ion. researchgate.netresearchgate.net This can occur through the abstraction of an electron from the nitrogen atom, followed by the loss of a proton from an adjacent carbon atom. ntnu.no
Iminium ions are highly electrophilic and can react with various nucleophiles present in the reaction mixture. If water is present, the iminium ion can be hydrolyzed to a secondary amine and a carbonyl compound, representing a dealkylation pathway. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com
The general pathways for the oxidative degradation of amines can be summarized as follows:
N-Dealkylation: Proceeding through an iminium ion intermediate, this pathway results in the cleavage of a carbon-nitrogen bond.
N-Oxidation: Formation of an N-oxide, which can undergo further reactions.
Ring Formation: Intramolecular reactions can lead to the formation of cyclic products. ntnu.no
In the case of this compound, oxidative degradation could be initiated at the ethyl group, the allyl group, or the nitrogen atom itself. The formation of an iminium ion at the carbon adjacent to the nitrogen is a key mechanistic feature in the oxidative functionalization and degradation of tertiary amines. researchgate.net
Isomerization and Rearrangement Mechanisms
This compound can undergo isomerization and rearrangement reactions, particularly involving the allyl group. These transformations are often catalyzed by transition metals and proceed through distinct mechanistic pathways.
The isomerization of N-allylic amines to the corresponding enamines is a synthetically useful transformation. This reaction is often catalyzed by transition metal complexes, such as those of ruthenium, rhodium, and cobalt. chemrxiv.orgnih.govresearchgate.net The generally accepted mechanism for this isomerization involves the formation of a π-allyl metal intermediate. chemrxiv.orgnih.gov
The catalytic cycle for a metal-catalyzed N-allylic isomerization can be described as follows:
Coordination: The allyl amine coordinates to the metal center.
Oxidative Addition/C-H Activation: The metal inserts into the allylic C-H bond, forming a metal-hydride species and a π-allyl complex.
Hydride Re-insertion: The hydride then re-inserts at the terminal carbon of the allyl group.
Reductive Elimination/β-Hydride Elimination: This leads to the formation of the enamine product and regeneration of the catalyst.
Studies on the isomerization of N-allyl amides have provided support for the π-allyl mechanism, where steric factors in the π-allyl intermediate can influence the stereoselectivity of the resulting enamide. nih.gov In the context of rhodium-catalyzed asymmetric amination, it has been shown that the isomerization of π-allyl intermediates via a π-σ-π mechanism can be faster than the subsequent nucleophilic attack. wayne.edu Nickel-catalyzed asymmetric allylic alkylation of β-ketoesters using N-allyl-N-methylaniline derivatives also proceeds through a cationic π-allyl nickel(II) intermediate. researchgate.net
Table 2: General Steps in Metal-Catalyzed N-Allylic Isomerization
| Step | Mechanistic Description |
| 1. Coordination | The N-allyl amine binds to the metal catalyst. |
| 2. C-H Activation | The catalyst activates an allylic C-H bond, forming a π-allyl metal hydride intermediate. |
| 3. Hydride Migration | The hydride ligand migrates to the terminal carbon of the π-allyl group. |
| 4. Product Release | The enamine product dissociates, regenerating the active catalyst. |
The retro-ene reaction is a pericyclic process that is the reverse of the ene reaction. wikipedia.orglibretexts.org It involves the transfer of a hydrogen atom and the cleavage of a σ-bond, leading to the formation of two new π-bonds. In the gas phase at elevated temperatures, N-allyl compounds can undergo thermal decomposition via a retro-ene mechanism. rsc.org
For a generic N-allyl amine, the retro-ene reaction involves a six-membered cyclic transition state, leading to the formation of propene and an imine. The unimolecular thermal decomposition of N-allyl-N-methylamine in the gas phase has been shown to proceed via a retro-'ene' mechanism, yielding propene and methyleneamine as the principal products. rsc.org This type of reaction is generally homogeneous and unimolecular. rsc.orgrsc.org
Competitive SNi and SN1 Pathways in Allylic Rearrangements
Allylic rearrangements in systems analogous to this compound can proceed through various nucleophilic substitution pathways, notably the internal nucleophilic substitution (SNi) and the unimolecular nucleophilic substitution (SN1), often with allylic rearrangement (SN1'). The competition between these pathways is dictated by reaction conditions and the nature of the intermediates.
The SN1 pathway in an allylic system involves the departure of a leaving group to form a resonance-stabilized allylic carbocation. slideshare.netyoutube.com This delocalized cation has two electrophilic carbon centers, allowing a nucleophile to attack at either the original position (α-carbon) or the rearranged position (γ-carbon). slideshare.net This typically results in a mixture of products. The complete dissociation of the leaving group allows for the formation of a planar carbocation, which can lead to racemization if the starting material is chiral.
In contrast, the SNi (Substitution Nucleophilic internal) mechanism involves the formation of an intimate ion pair between the carbocation and the leaving group. wikipedia.org In this scenario, the leaving group does not fully dissociate from the substrate. Instead, a part of the leaving group acts as the nucleophile, attacking the carbocation from the same face from which it departed. slideshare.netwikipedia.org This process occurs with retention of stereochemical configuration. wikipedia.org The key distinction from the SN1 mechanism is that the ion pair is not completely separated, preventing the formation of a free carbocation that would lead to racemization. wikipedia.org
The balance between these pathways can be influenced by several factors. Polar solvents favor the SN1 pathway by stabilizing the separated carbocation and anion. youtube.com Conversely, less polar solvents may favor the SNi mechanism by promoting the integrity of the intimate ion pair.
Table 1: Comparison of SN1 and SNi Pathways in Allylic Systems
| Feature | SN1 Pathway | SNi Pathway |
|---|---|---|
| Intermediate | Fully dissociated, resonance-stabilized allylic carbocation slideshare.netyoutube.com | Intimate ion pair wikipedia.org |
| Stereochemistry | Typically leads to racemization | Retention of configuration wikipedia.org |
| Product(s) | Mixture of normal and rearranged (SN1') products slideshare.net | Single product with retained configuration |
| Solvent Effect | Favored by polar solvents youtube.com | Favored by non-polar solvents |
Amino-Claisen Rearrangement in N-Allylaniline Systems
The amino-Claisen rearrangement is a significant thermal or acid-catalyzed reaction for N-allylanilines. This acs.orgacs.org-sigmatropic rearrangement involves the intramolecular reorganization of an N-allyl-N-phenylamine to produce an ortho-allylated aniline (B41778). osti.govyoutube.com
The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. osti.gov Heating an N-allylaniline derivative, such as N-allyl-N-ethylaniline, causes the allyl group to migrate from the nitrogen atom to the ortho position of the phenyl ring. If both ortho positions are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para position.
Mechanistic studies show that the thermal rearrangement of N-allylanilines in a solvent like undecane (B72203) proceeds via a (3,3)-sigmatropic mechanism. osti.gov This process can compete with a parallel elimination reaction of the allyl group. osti.gov The structure of the transition state can vary depending on the substituents on the allyl group. osti.gov Acid catalysis, for example with p-toluenesulfonic acid in an acetonitrile/water mixture, can facilitate the rearrangement, allowing it to proceed cleanly and in high yield under milder conditions. youtube.com In some cases, the mechanism is proposed to involve the conversion of a binary π-complex formed between N-alkenylaniline hydrochloride and the hydrochloride of a solvent molecule. organic-chemistry.org
Radical and Polar Mechanisms in Allylation Reactions
Transition-Metal-Free Allylation via 2-Azaallyl Anions and Radicals
Recent research has established unique transition-metal-free allylation strategies that proceed through 2-azaallyl anions and radicals. nih.gov These methods provide a pathway to valuable homoallylic amines. slideshare.netosti.gov The reaction of a 2-azaallyl anion, generated from an imine precursor, with an allyl ether can proceed through either polar or radical mechanisms depending on the specific substrates and conditions. osti.gov
Mechanistic studies indicate that 2-azaallyl anions can act as potent single electron donors (SEDs). acs.org This allows for a transition-metal-free carbon-carbon bond formation via the reduction of an electrophile, followed by radical recombination with the resulting 2-azaallyl radical. acs.org This single electron transfer (SET) pathway has been utilized for coupling with aryl or alkyl iodides and for the preparation of complex molecules like benzofurylethylamines. acs.org
When reacting with allyl ethers, these 2-azaallyl species can afford homoallylic amines in high yields (up to 92%). slideshare.netosti.gov The process is notable for avoiding deprotonative isomerization or cyclization of the products. nih.gov This methodology represents an atom-economical and environmentally benign alternative to traditional transition-metal-catalyzed cross-coupling reactions for forming C(sp³)–C(sp³) bonds. osti.govyoutube.com
Mechanistic Aspects of Catalytic N-Alkylation
Proposed Pathways for Ru-Catalyzed Processes
Ruthenium complexes are effective catalysts for the N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. youtube.comwikipedia.org This method is atom-economical, producing only water as a byproduct. wikipedia.org
The generally accepted mechanism for this Ru-catalyzed process involves several key steps:
Dehydrogenation: The ruthenium catalyst first dehydrogenates the alcohol to form the corresponding aldehyde and a ruthenium hydride species ([Ru]-H₂). youtube.com
Condensation: The in situ-generated aldehyde then undergoes condensation with the amine (e.g., N-ethylaniline) to form an imine or iminium ion intermediate, releasing a molecule of water.
Reduction: The imine intermediate is subsequently reduced by the ruthenium hydride species, transferring the hydrogen back to the substrate to form the final N-alkylated amine product and regenerating the active ruthenium catalyst. youtube.com
Catalyst systems often consist of a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands such as dppf or DPEphos. wikipedia.org Mechanistic studies suggest that the aldehyde intermediate formed during the reaction may dissociate from the metal complex before it reacts with the amine. wikipedia.org
Table 2: Proposed Steps in Ru-Catalyzed N-Alkylation of Amines with Alcohols
| Step | Process | Reactants | Products | Catalyst State |
|---|---|---|---|---|
| 1 | Alcohol Dehydrogenation | R-CH₂OH, [Ru] | R-CHO, H₂O | [Ru]-H₂ |
| 2 | Imine Formation | R-CHO, R'-NHR'' | R-CH=N⁺R'R'' | [Ru]-H₂ |
In-Situ Generation of Intermediates in Reductive Amination
Reductive amination is a cornerstone method for amine synthesis that converts a carbonyl group and a less substituted amine into a more substituted amine. youtube.com A key feature of this reaction is the in-situ generation and reduction of an imine or iminium ion intermediate. youtube.comthieme-connect.com
The process begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal. thieme-connect.com This is followed by the reversible loss of a water molecule to yield the imine intermediate. thieme-connect.com To drive the reaction forward, the imine is reduced to the final amine as it is formed. This is achieved by including a selective reducing agent in the reaction mixture that reduces the C=N double bond of the imine but does not readily reduce the starting aldehyde or ketone. rsc.org
Commonly used reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.org These reagents are mild enough to tolerate the presence of the carbonyl compound while efficiently reducing the iminium ion as it forms. researchgate.net This in-situ approach is highly efficient as it avoids the need to isolate the often-unstable imine intermediate. youtube.com
Despite a comprehensive search for scholarly articles and research data, specific information regarding the "Photodegradation Mechanism Elucidation via Density Functional Theory" for the compound "this compound" is not available in the public domain.
Scientific literature extensively covers photochemical reactions and Density Functional Theory (DFT) studies for related allyl and phenyl amine compounds. However, direct research detailing the photodegradation pathways of this compound, as specified in the requested article outline, could not be located.
Therefore, it is not possible to provide a scientifically accurate and verifiable article on this specific topic based on the current body of available research. Generating such an article would require speculative synthesis of data from unrelated compounds, which would violate the principles of scientific accuracy and factual reporting.
No Specific Computational Chemistry Studies Found for this compound
A thorough review of available scientific literature reveals a significant gap in the computational chemistry and theoretical studies specifically focused on the compound this compound. Despite the well-established utility of computational methods in understanding molecular properties and reactivity, dedicated research on this particular molecule, as outlined in the requested structure, does not appear to be publicly available. Therefore, it is not possible to provide a detailed, data-driven article on the electronic structure, reactivity analysis, and mechanistic probing of this compound at this time.
Computational chemistry is a powerful tool for investigating molecules at the atomic and electronic levels. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are routinely employed to predict molecular geometries, vibrational spectra, electronic properties, and reaction mechanisms.
While general principles and methodologies for these computational techniques are widely documented, their specific application to this compound has not been the subject of published research found within accessible scientific databases. For instance, studies on related but distinct molecules, such as other aniline derivatives or different allylic amines, have utilized these methods to explore their chemical behavior. One study on the gas-phase elimination kinetics of compounds including N-allyl cyclohexyl amine employed theoretical calculations to investigate reaction mechanisms and energy barriers, highlighting the utility of these methods for understanding elimination reactions in similar systems. usfq.edu.ec However, this research does not provide the specific data required for a comprehensive analysis of this compound.
The requested detailed analysis, including data tables on molecular geometry, vibrational frequencies, FMO energies, NBO interactions, transition state characterization, and energy barriers for elimination reactions of this compound, is contingent on the existence of such primary research. In the absence of these specific computational studies, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.
Further research in the field of computational chemistry may, in the future, address the properties of this compound, at which point a detailed article as outlined could be composed.
Computational Chemistry and Theoretical Studies
Conformational Landscape and Dynamics
The conformational landscape of a molecule like Allyl-ethyl-phenyl-amine would be determined by the rotational possibilities around its single bonds. The key degrees of freedom would include the rotation of the ethyl group, the allyl group, and the orientation of the entire N-allyl-N-ethylamino group with respect to the phenyl ring. Understanding this landscape is crucial for predicting the molecule's physical, chemical, and biological properties. However, specific computational studies to map this landscape are not available.
A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. For this compound, a PES scan would typically involve systematically changing the dihedral angles associated with the ethyl and allyl groups, as well as the bond connecting the nitrogen to the phenyl ring. At each step, the energy of the resulting conformation would be calculated, allowing for the identification of low-energy (stable) and high-energy (unstable) conformations.
This analysis would reveal the most likely shapes the molecule adopts and the energy barriers between these different conformations. Unfortunately, no such studies have been published for this compound, and therefore, no data on its conformational preferences or the corresponding energy barriers can be presented.
Large amplitude motions refer to significant conformational changes in a molecule, such as the rotation of large functional groups or the puckering of rings. In this compound, the rotations of the ethyl and allyl substituents would be considered large amplitude motions. The study of these motions is important for understanding the molecule's dynamic behavior and its interactions with its environment.
Computational techniques can be used to simulate these motions and calculate their energetic profiles. This would provide insights into the flexibility of the molecule and the timescales of its conformational changes. As with the potential energy surface scans, there is no published research detailing the analysis of large amplitude motions for this compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of atoms within the molecule.
¹H NMR and ¹³C NMR for Structural Elucidation
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of Allyl-ethyl-phenyl-amine.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl, allyl, and phenyl groups. The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region (δ 7.0-7.5 ppm). The protons of the allyl group exhibit characteristic signals: a multiplet for the vinyl proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂). The methylene protons adjacent to the nitrogen (-N-CH₂-) from both the ethyl and allyl groups will also be present.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would display signals for the aromatic carbons of the phenyl ring, the vinyl carbons of the allyl group, and the aliphatic carbons of the ethyl and allyl side chains. nih.gov The number of signals and their chemical shifts confirm the presence of all structural components of the molecule.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| Phenyl Protons: ~ 7.2-7.4 (m) | Phenyl C (quaternary): ~148 |
| Phenyl Protons: ~ 6.6-6.8 (m) | Phenyl CH: ~112-129 |
| Allyl -CH=: ~ 5.7-5.9 (m) | Allyl -CH=: ~134 |
| Allyl =CH₂: ~ 5.1-5.2 (m) | Allyl =CH₂: ~116 |
| N-CH₂ (Allyl): ~ 3.8-4.0 (d) | N-CH₂ (Allyl): ~52 |
| N-CH₂ (Ethyl): ~ 3.3-3.5 (q) | N-CH₂ (Ethyl): ~45 |
| CH₃ (Ethyl): ~ 1.1-1.3 (t) | CH₃ (Ethyl): ~12 |
This is an interactive data table. Click on the headers to sort.
Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Assignments
Two-dimensional (2D) NMR experiments are employed to resolve complex spectra and establish definitive atomic connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would unambiguously link the proton signals of the methyl and methylene groups to their corresponding carbon signals, confirming the C-H one-bond connectivities within the ethyl and allyl fragments, as well as the C-H bonds in the phenyl ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, the gas chromatograph separates the compound from any impurities or side products from the synthesis. The retention time from the GC provides a measure of the compound's purity. The separated compound then enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. This spectrum, which serves as a molecular fingerprint, can be compared to spectral libraries for positive identification. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the exact molecular mass of this compound. From the exact mass, the elemental composition can be determined with high confidence. The calculated exact mass for the molecular formula of this compound, C₁₁H₁₅N, is 161.12045 Da. nih.gov An HRMS measurement confirming this value provides strong evidence for the correct atomic composition of the synthesized molecule.
Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis
Tandem mass spectrometry (MS-MS) is used to obtain structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. For this compound (molecular weight 161.24 g/mol ), the molecular ion [M]⁺ at m/z 161 would be selected. In the collision cell, this ion would fragment through characteristic pathways for N-alkylated anilines. A primary fragmentation mechanism for amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Expected fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃): This results from cleavage of the bond between the nitrogen and the ethyl group's alpha-carbon, leading to a fragment ion at m/z 132 (161 - 29).
Loss of a methyl radical (•CH₃): Cleavage of the alpha-beta bond within the ethyl group would lead to the formation of a stable ion at m/z 146 (161 - 15). This is a common fragmentation for N-ethylanilines. nist.gov
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 161 | 146 | 15 (•CH₃) | [M - CH₃]⁺ |
| 161 | 132 | 29 (•C₂H₅) | [M - C₂H₅]⁺ |
This is an interactive data table. Click on the headers to sort.
Analysis of these fragmentation patterns provides conclusive evidence for the presence and connectivity of the ethyl and allyl substituents on the phenylamine core.
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for the characterization of molecular structures. By probing the vibrational energy levels of a molecule, techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer a detailed fingerprint of the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its aromatic, aliphatic, and alkene moieties.
The key functional groups and their anticipated vibrational frequencies are:
Aromatic C-H Stretching: The phenyl group will display sharp absorption bands above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching: The ethyl and allyl groups will contribute to absorptions in the 2850-2975 cm⁻¹ range due to the symmetric and asymmetric stretching of their C-H bonds.
C=C Stretching: The allyl group's carbon-carbon double bond will produce a characteristic absorption peak in the region of 1640-1650 cm⁻¹.
Aromatic C=C Bending: The benzene ring will show characteristic skeletal vibrations in the fingerprint region, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
C-N Stretching: The stretching vibration of the tertiary amine's C-N bond is expected to appear in the 1180-1360 cm⁻¹ range.
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 690-900 cm⁻¹ region. For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.
The vapor phase IR spectrum of this compound confirms the presence of these key functional groups, providing a foundational understanding of its molecular composition nih.gov.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Phenyl Ring | 3030 - 3080 |
| Aliphatic C-H Stretch | Ethyl, Allyl Groups | 2850 - 2975 |
| C=C Stretch | Allyl Group | 1640 - 1650 |
| Aromatic C=C Bend | Phenyl Ring | 1450 - 1600 |
| C-N Stretch | Tertiary Amine | 1180 - 1360 |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, an FT-Raman spectrum would provide valuable information, especially for the C=C and aromatic ring vibrations.
Key expected features in the FT-Raman spectrum include:
Symmetric Aromatic Ring Breathing Mode: A strong, sharp peak is anticipated around 1000 cm⁻¹, which is characteristic of the monosubstituted benzene ring.
C=C Stretching: The C=C bond of the allyl group will give rise to a strong band, typically around 1645 cm⁻¹.
C-N Stretching: The C-N stretching vibrations would also be observable, though potentially weaker than in the IR spectrum.
The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, leveraging their different selection rules nih.gov.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring Breathing | Phenyl Ring | ~1000 |
| C=C Stretch | Allyl Group | ~1645 |
| Aromatic C=C Bend | Phenyl Ring | 1580 - 1600 |
Microwave Spectroscopy for Gas-Phase Structure and Conformation
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the absorption of microwave radiation, it is possible to determine with high precision the moments of inertia and, consequently, the three-dimensional structure of the molecule, including bond lengths and angles.
For this compound, microwave spectroscopy could provide invaluable information about its conformational preferences. The flexible ethyl and allyl chains can adopt various orientations relative to the phenyl ring. This technique would allow for the identification of the most stable conformer(s) present in the gas phase and the determination of the rotational barriers between them. However, the complexity of the spectrum would be significant due to the molecule's size and the presence of multiple conformers.
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic methods are essential for separating and analyzing mixtures, making them indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. It involves spotting a sample onto a plate coated with an adsorbent (the stationary phase), such as silica gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase) umich.edu.
For monitoring the synthesis of this compound, TLC can be used to:
Track the consumption of reactants (e.g., N-ethylaniline and an allyl halide).
Follow the formation of the product.
Identify the presence of any byproducts or impurities.
The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system umich.edu. A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, would likely be effective for separating the relatively non-polar this compound from more polar starting materials or byproducts asianpubs.org. Visualization can be achieved under UV light or by using staining agents umich.eduasianpubs.org.
Table 3: Hypothetical TLC Data for a Reaction Mixture
| Compound | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value |
|---|---|---|---|
| N-ethylaniline (reactant) | 2.5 | 10.0 | 0.25 |
Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a powerful technique for the separation and quantitative analysis of volatile compounds. In GLC, a gaseous mobile phase carries the vaporized sample through a column containing a liquid stationary phase coated on a solid support.
GLC is well-suited for the analysis of this compound due to its expected volatility. It can be used to:
Determine the purity of the synthesized compound with high accuracy.
Quantify the amounts of product and any impurities.
Be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass spectra.
The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. The choice of the stationary phase is crucial for achieving good separation. A non-polar or moderately polar column would likely be appropriate for this analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the quantitative analysis of "this compound". This method is particularly well-suited for non-volatile and thermally labile compounds like N-substituted anilines, offering high resolution, sensitivity, and accuracy. acs.orgthermofisher.com The versatility of HPLC allows for the development of specific methods to separate "this compound" from potential impurities, starting materials, and degradation products.
A common approach for the analysis of aniline (B41778) derivatives is reversed-phase HPLC (RP-HPLC). rsc.orgresearchgate.net In this mode, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is employed in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For "this compound", a mobile phase consisting of a mixture of acetonitrile or methanol and water is generally effective. The organic modifier content can be optimized to achieve the desired retention time and resolution. To ensure good peak shape and reproducibility, especially for basic compounds like amines, additives such as formic acid or phosphoric acid are often incorporated into the mobile phase to control the pH and suppress the ionization of silanol groups on the stationary phase. sielc.com
Detection of "this compound" is typically accomplished using an ultraviolet (UV) detector, as the phenyl group imparts significant UV absorbance. acs.orgnih.gov The selection of an appropriate wavelength, usually corresponding to an absorption maximum of the analyte, is crucial for achieving high sensitivity.
Method validation is a critical aspect of utilizing HPLC for purity determination and quantitative analysis. nih.gov A validated HPLC method for "this compound" would demonstrate specificity, linearity, accuracy, precision, and robustness. Specificity ensures that the peak corresponding to "this compound" is free from interference from other components in the sample matrix. Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between the peak area and concentration. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in a sample matrix. Precision, encompassing both repeatability and intermediate precision, reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
The following data tables illustrate typical parameters for an HPLC method for the analysis of "this compound" and a summary of representative method validation results.
Table 1: Illustrative HPLC Method Parameters for the Analysis of "this compound"
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Table 2: Representative HPLC Method Validation Data for "this compound"
| Validation Parameter | Result |
| Specificity | No interference observed from blank and placebo at the retention time of the analyte. |
| Linearity (Concentration Range) | 0.01 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | 0.003 mg/mL |
These tables are representative and the specific parameters and results would be determined during the method development and validation process for "this compound". The successful implementation of a validated HPLC method is essential for ensuring the quality and consistency of this chemical compound in research and development.
Application of Allyl Ethyl Phenyl Amine As an Intermediate in Organic Synthesis
Precursor for Nitrogen-Containing Heterocycles
The structural components of Allyl-ethyl-phenyl-amine are ideally suited for intramolecular cyclization reactions to form a variety of heterocyclic systems. The presence of the aniline (B41778) moiety and the reactive allyl group facilitates the construction of fused ring systems that are prevalent in pharmaceuticals and natural products.
Synthesis of Lactams and Pyrroles
The synthesis of lactams, which are cyclic amides, often involves the cyclization of amino acids or the rearrangement of cyclic ketones. While direct cyclization of this compound into a lactam is not a standard transformation, it can be converted into a suitable precursor. One potential pathway involves the oxidative cleavage of the allyl group's double bond to form a carboxylic acid. The resulting N-ethyl-N-phenyl-β-alanine derivative could then undergo intramolecular cyclization to form a β-lactam ring, a core structure in many antibiotic drugs nih.gov.
For pyrrole synthesis, a common method is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine nih.govmdpi.com. To utilize this compound, it would first need to be de-allylated or de-ethylated to yield a secondary or primary aniline. Alternatively, strategies involving ring-closing metathesis of diallylamines are effective for pyrrole synthesis organic-chemistry.org. While this compound is a mono-allyl amine, it could be further allylated to a diallyl intermediate, which would then be amenable to cyclization to form a pyrroline, followed by oxidation to the aromatic pyrrole ring.
Formation of Indoles and Quinolines
This compound is a more direct precursor for the synthesis of indole and quinoline scaffolds, which are fundamental components of many bioactive compounds.
Indole Synthesis: The formation of indoles can be achieved through the catalytic intramolecular cyclization of allylanilines researchgate.net. A common strategy involves a Claisen rearrangement of N-allylaniline derivatives, which repositions the allyl group to the ortho position of the aromatic ring. This is followed by a cyclization step. For this compound, this would first form 2-allyl-N-ethylaniline, which can then be cyclized using transition metal catalysts like palladium or nickel to yield N-ethyl-substituted indole derivatives researchgate.netnih.gov. Recent methods have also explored the direct [4+1] annulation of N,N-dialkylanilines to form N-alkylindoles, representing a modern approach to these structures nih.gov.
Quinoline Synthesis: Quinolines can be synthesized from aniline derivatives through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses nih.goviipseries.orgnih.gov. In these methods, an aniline is reacted with α,β-unsaturated carbonyl compounds or their precursors. To employ this compound, the allyl group could be cleaved to produce N-ethylaniline, which can then participate in these traditional cyclization reactions google.comnih.gov. Alternatively, more advanced strategies utilize transition-metal catalysts to directly incorporate the allyl group into the final quinoline structure through intramolecular cyclization pathways researchgate.net. For example, studies on the cyclization of N-(1-methyl-2-butenyl)anilines, a close structural analog, have shown that palladium catalysts can effectively promote the formation of dimethyl-quinolines researchgate.net.
| Heterocycle | Synthetic Strategy | Key Intermediate from this compound | Catalyst/Reagent Example |
|---|---|---|---|
| Indole | Claisen Rearrangement followed by Cyclization | 2-allyl-N-ethylaniline | PdCl2(DMSO)nresearchgate.net |
| Quinoline | Doebner-von Miller Reaction | N-ethylaniline (after de-allylation) | Acid Catalyst (e.g., HCl) iipseries.org |
| Quinoline | Intramolecular Cyclization | Rearranged allylaniline | PdCl2(DMSO)nresearchgate.net |
| Lactam | Oxidative Cleavage and Cyclization | N-ethyl-N-phenyl-β-alanine | Oxidizing agent (e.g., O3, KMnO4) then cyclizing agent |
| Pyrrole | Ring-Closing Metathesis | N-allyl-N-ethyl-N-allylanilinium salt (after second allylation) | Grubbs Catalyst organic-chemistry.org |
Role in the Synthesis of α,β-Unsaturated γ-Amino Esters
α,β-Unsaturated γ-amino esters are important synthetic intermediates for producing chiral γ-amino acids and γ-lactams, which are components of several drugs organic-chemistry.org. The synthesis of these esters from this compound is a multi-step process that leverages the reactivity of both the amine and allyl functionalities.
A plausible synthetic route would involve the this compound acting as a nucleophile in a palladium-catalyzed asymmetric allylic amination reaction. While the amine itself is the nucleophile, the allyl group can be modified to become part of the final ester. For instance, the allyl group could first be transformed into a more complex substituent. Subsequently, the N-ethylaniline moiety could be used in a catalytic reaction with a suitable substrate, such as a 4-substituted 2-acetoxybut-3-enoate, to construct the desired α,β-unsaturated γ-amino ester backbone organic-chemistry.org. Other modern synthetic methods, such as ruthenium-catalyzed codimerization of enamines with acrylates or dual NHC/photoredox catalysis, have emerged for the synthesis of these esters, though they may require significant prior modification of the starting amine rsc.orgnih.gov.
Participation in Functional Group Exchange Reactions
The distinct chemical nature of the functional groups within this compound allows for a variety of selective transformations, enabling chemists to modify one part of the molecule while preserving the others.
Allyl Group Transformations: The double bond of the allyl group is a site of high reactivity. It can undergo:
Oxidation: Epoxidation to form an oxirane, or dihydroxylation to yield a diol.
Reduction: Hydrogenation to convert the allyl group into a propyl group.
Isomerization: Transition metal catalysts can isomerize the allyl group to a prop-1-enyl group, changing its electronic and steric properties.
Amine Group Transformations: The tertiary amine can be targeted for N-dealkylation, selectively removing either the ethyl or the allyl group to furnish the corresponding secondary or primary amine, which can then be used in other reactions chemicalbook.comrsc.org.
Phenyl Group Transformations: The phenyl ring is susceptible to electrophilic aromatic substitution. The N-ethyl-N-allyl amino group is a strong activating group, directing substitution to the ortho and para positions. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can be performed to introduce new functional groups onto the aromatic ring.
Derivatization to Polyfunctional Organic Compounds
Building upon functional group exchange reactions, this compound can be derivatized into more complex molecules bearing multiple functional groups. These polyfunctional compounds are valuable as scaffolds for creating libraries of molecules in medicinal chemistry or as advanced intermediates in total synthesis.
For instance, a sequence of reactions could be employed to functionalize different parts of the molecule selectively.
Epoxidation of the allyl group: Treatment with an oxidizing agent like m-CPBA would convert the double bond into an epoxide ring.
Nitration of the phenyl ring: Subsequent reaction with nitric and sulfuric acid would introduce a nitro group at the para position of the aromatic ring.
The resulting molecule, N-ethyl-N-(oxiran-2-ylmethyl)-4-nitroaniline, now possesses an electrophilic epoxide ring, a reducible nitro group, and the tertiary amine, making it a highly versatile building block for further chemical elaboration. Derivatization is a key strategy for modifying molecules to enhance specific properties or to prepare them for subsequent synthetic steps nih.gov.
Design and Synthesis of Complex Molecular Scaffolds
The true utility of a versatile intermediate like this compound is demonstrated in its application to the design and synthesis of complex molecular scaffolds mdpi.com. The heterocycles formed in section 6.1, such as indoles and quinolines, are themselves core scaffolds for a vast number of natural products and pharmaceuticals.
By using this compound as a starting point, chemists can access these important heterocyclic systems with specific substitution patterns dictated by the ethyl and modified allyl groups. For example, the synthesis of a substituted indole from this compound provides a scaffold that can be further elaborated. Functional groups introduced onto the phenyl ring prior to cyclization would be carried through to the final indole product, allowing for the strategic construction of complex target molecules. Similarly, the ability to perform sequential reactions on the allyl and phenyl groups allows for the creation of intricate linear molecules that can serve as precursors for macrocyclization or other complex transformations nih.gov. This strategic, step-wise construction is fundamental to modern organic synthesis, enabling the assembly of complex molecular architectures from simple, readily available starting materials mdpi.com.
Concluding Remarks and Future Research Perspectives
Summary of Key Methodological Advancements
Recent advancements in the synthesis of N-alkylanilines provide a strong foundation for the development of synthetic routes to N-allyl-N-ethylaniline. Methodologies have evolved from classical high-temperature and high-pressure reactions to more sophisticated catalytic systems that offer improved selectivity and yield under milder conditions.
Key advancements relevant to the synthesis of N-allyl-N-ethylaniline's precursors include:
One-Pot Syntheses: A notable development is the one-pot synthesis of N-ethylaniline directly from nitrobenzene (B124822) and ethanol (B145695). This process combines the reforming of ethanol for hydrogen production, the reduction of the nitro group, and the subsequent N-alkylation of the resulting aniline (B41778) in a single reactor. sciengine.com This approach, often utilizing catalysts like Raney Ni, streamlines the synthetic process and enhances efficiency. sciengine.com
Heterogeneous Catalysis: The use of solid catalysts represents a significant step towards more sustainable chemical processes. For instance, CuₓCo₁₋ₓAl₂O₄ spinel catalysts have been successfully employed for the N-alkylation of aniline with ethanol, achieving high yields and selectivity for N-ethylaniline. Similarly, reusable solid acid catalysts like tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) have shown excellent performance in the selective monoallylation of anilines using allyl alcohol, a green allyl source that produces only water as a byproduct. rsc.org
Reductive Amination: Simple and efficient methods for N-alkylation have been developed using reductive amination of aldehydes. For example, N-ethyl-2,6-diethyl aniline can be synthesized by reacting 2,6-diethyl aniline with acetaldehyde using a Pd/C catalyst and ammonium (B1175870) formate as an in situ hydrogen donor, proceeding smoothly at room temperature. jocpr.com
These advancements in selective ethylation and allylation are pivotal, as the primary routes to N-allyl-N-ethylaniline would logically involve either the allylation of N-ethylaniline or the ethylation of N-allylaniline.
| Catalyst System | Reactants | Product | Key Features |
| Raney Ni | Nitrobenzene, Ethanol | N-Ethylaniline | One-pot synthesis, in-situ hydrogen generation sciengine.com |
| Cu₀.₇₅Co₀.₂₅Al₂O₄ | Aniline, Ethanol | N-Ethylaniline | Heterogeneous spinel catalyst, high selectivity (90.82%) google.com |
| 10 wt% WO₃/ZrO₂ | Aniline, Allyl alcohol | N-Allylaniline | Reusable solid acid catalyst, high selectivity (97-99%), green byproduct (water) rsc.org |
| Pd/C, Ammonium formate | 2,6-diethyl aniline, Acetaldehyde | N-ethyl-2,6-diethyl aniline | Reductive amination, room temperature, environmentally benign jocpr.com |
| FeSO₄·7H₂O | Arenes, Aminating reagent | N-methylanilines | Environmentally benign iron catalyst, C-H amination chemistryviews.org |
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work offers a powerful tool for accelerating research into N-allyl-N-ethylaniline. While specific computational studies on this molecule are not yet prevalent, research on analogous compounds demonstrates the potential of this integrated approach.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the ethylation and allylation of aniline derivatives. Such studies can help determine activation energies, identify transition states, and rationalize observed product selectivities. For example, DFT has been used to study the structure, vibrational spectra, and non-linear optical properties of the related compound N-allyl-N-ethylformamide, showcasing the depth of analysis possible. researchgate.net
Catalyst Design: Computational modeling can aid in the rational design of new catalysts. By simulating the interaction between the substrate (e.g., N-ethylaniline), the alkylating agent (e.g., allyl alcohol), and the catalyst surface (e.g., WO₃/ZrO₂), researchers can predict which catalyst compositions and surface properties are most likely to promote the desired reaction efficiently and selectively.
Property Prediction: Quantum chemical calculations can predict various properties of N-allyl-N-ethylaniline, such as its electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and potential reactivity in subsequent transformations. researchgate.net This information is valuable for anticipating the molecule's behavior and exploring its potential applications.
Potential for Novel Catalytic System Development
Future research should focus on creating novel catalytic systems specifically designed for the efficient and selective synthesis of tertiary amines like N-allyl-N-ethylaniline.
Multifunctional Catalysts: Developing catalysts with multiple, distinct active sites could enable one-pot syntheses. For example, a catalyst possessing both acidic sites for dehydrative allylation (using allyl alcohol) and hydrogenation/dehydrogenation sites for borrowing hydrogen-type ethylation (using ethanol) could provide a direct route from aniline to the target molecule.
Flow Chemistry Systems: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and residence time. A flow process for the synthesis of N-allyl-N-ethylaniline using a packed-bed heterogeneous catalyst could improve safety, scalability, and product purity by minimizing byproduct formation. The successful use of WO₃/ZrO₂ in a continuous flow synthesis of N-allylaniline highlights the feasibility of this approach. rsc.org
Biocatalysis: The use of enzymes for N-alkylation is a growing field in green chemistry. Exploring transaminases or other engineered enzymes for the selective ethylation or allylation of aniline derivatives could offer an environmentally benign synthetic route operating under mild aqueous conditions.
By focusing on these areas, the chemical community can unlock the full potential of N-allyl-N-ethylaniline and related compounds, paving the way for new materials and applications.
Q & A
Q. What are the common synthetic routes for preparing Allyl-ethyl-phenyl-amine, and how can researchers optimize reaction yields?
this compound can be synthesized via reductive amination using aldehydes/ketones and amines under hydrogenation conditions or via nucleophilic substitution of alkyl halides with amines. However, nucleophilic substitution often suffers from overalkylation and toxic by-products . To optimize yields:
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F if fluorinated analogs exist) to confirm bonding environments and stereochemistry .
- IR spectroscopy to identify functional groups like N-H stretches.
- Thin-layer chromatography (TLC) for real-time reaction monitoring .
- Mass spectrometry for molecular weight validation. Cross-reference data with literature to resolve spectral contradictions .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced biological activity?
- Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
- Apply quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., alkyl chain length, substituent positions) with activity .
- Validate predictions with in vitro assays, prioritizing derivatives with high binding affinity and low toxicity .
Q. What strategies mitigate overalkylation and by-product formation during nucleophilic substitution synthesis?
- Replace alkyl halides with sustainable alkylating agents (e.g., alcohols or alkenes) to reduce salt waste .
- Optimize solvent polarity (e.g., DMF for SN2 mechanisms) and temperature to favor monoalkylation.
- Introduce protecting groups on the amine to block undesired sites .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Test degradation under accelerated conditions (e.g., 40°C/75% relative humidity) per ICH guidelines .
- Monitor purity via HPLC and identify degradation products using LC-MS .
- Critical parameters: pH sensitivity , photostability, and oxidative susceptibility. Use inert atmospheres or antioxidants for unstable batches .
Q. What mechanistic insights are critical when employing transition metal catalysts in functionalizing this compound?
- Understand the catalyst’s oxidation state and ligand effects on regioselectivity (e.g., Pd(0) vs. Pd(II)) .
- Map reaction pathways (e.g., β-hydride elimination in hydroamination) to avoid undesired intermediates.
- Use kinetic studies to identify rate-limiting steps and optimize catalyst loading .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR vs. IR) and repeat experiments under controlled conditions to resolve discrepancies .
- Experimental Design : Follow frameworks like Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst) and identify optimal conditions .
- Literature Integration : Prioritize peer-reviewed journals and patents over commercial databases, ensuring alignment with established synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
